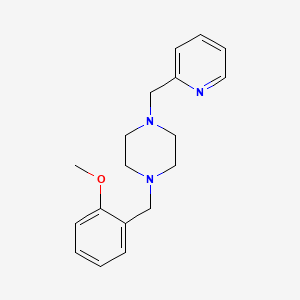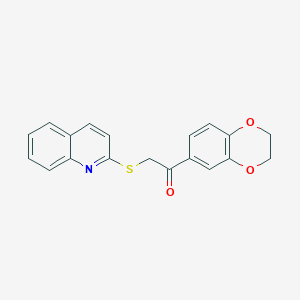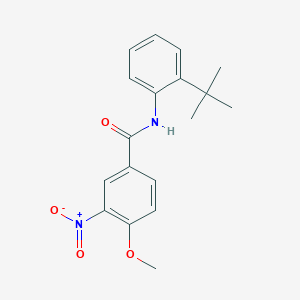
2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol
Descripción general
Descripción
2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol, also known as DMCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMCTP belongs to the class of phenylthiohydantoin derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol is not fully understood. However, studies have shown that 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol can interact with various proteins and enzymes in the body, including caspase-3, cyclooxygenase-2, and nuclear factor kappa B. 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has been shown to exhibit a range of interesting biochemical and physiological effects. Studies have shown that 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol can induce apoptosis in cancer cells, inhibit the activity of cyclooxygenase-2, and exhibit anti-inflammatory effects. 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has also been shown to exhibit antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has also been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol. One area of research involves the use of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol as an anti-cancer agent. Further studies are needed to determine the exact mechanism of action of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol and to optimize its efficacy and safety as a cancer treatment. Another area of research involves the use of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol as an anti-inflammatory agent. Further studies are needed to determine the potential use of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol in treating inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to explore the potential use of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol in treating oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol involves the reaction of 2,6-dimethoxyphenol with 4-morpholinylcarbonyl chloride in the presence of triethylamine. The resulting product is then treated with thiourea and sodium hydroxide to obtain 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol. The synthesis process is relatively straightforward and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves the use of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol as an anti-cancer agent. Studies have shown that 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol can induce apoptosis in cancer cells by activating the caspase-3 pathway. 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has also been shown to exhibit anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(4-hydroxy-3,5-dimethoxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-16-10-7-9(8-11(17-2)12(10)15)13(19)14-3-5-18-6-4-14/h7-8,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPABHREUMPPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983343 | |
| Record name | 2,6-Dimethoxy-4-[(morpholin-4-yl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-((4-Hydroxy-3,5-dimethoxyphenyl)thioxomethyl)morpholine | |
CAS RN |
64709-43-9 | |
| Record name | Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)thioxomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064709439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxy-4-[(morpholin-4-yl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5855500.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-3-fluorobenzamide](/img/structure/B5855508.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]piperidine](/img/structure/B5855514.png)

![3-amino-4,6-dimethyl-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5855533.png)
![N-[3-(hydrazinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5855537.png)



![methyl 4,5-dimethoxy-2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5855558.png)
![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)
![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)